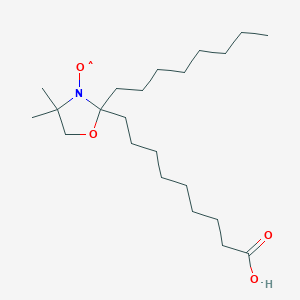

10-Doxylstearic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

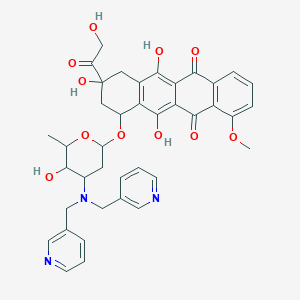

10-Doxylstearic acid is not directly mentioned in the provided papers; however, the papers discuss closely related compounds, such as 10-hydroxystearic acid (10-HSA) and 10-ketostearic acid (10-KSA). These compounds are derived from oleic acid through microbial conversion processes. The studies explore the production, structure, and potential applications of these oxygenated fatty acids, which share similarities with this compound in terms of their position on the stearic acid chain .

Synthesis Analysis

The synthesis of 10-hydroxystearic acid is achieved through microbial conversion of oleic acid. A pseudomonad isolated from fatty material was found to hydrate oleic acid at the unsaturated 9,10-position to produce 10-HSA with an overall yield of 14% . Another study demonstrated the stereospecific conversion of oleic acid to 10-HSA using a pseudomonad in a medium enriched with deuterium oxide . Additionally, Nocardia species have been shown to catalyze the production of 10-HSA from oleic acid with yields exceeding 90% under optimal conditions . Flavobacterium sp. strain DS5 was reported to produce 10-KSA from oleic acid in 85% yield, suggesting that oleic acid is converted to 10-KSA via 10-HSA .

Molecular Structure Analysis

The structure of 10-HSA was confirmed by gas chromatography, infrared analysis, and mass spectrometry . The stereospecific incorporation of deuterium at carbon atom 9 during the conversion of oleic acid to 10-HSA was established through chemical and mass spectrometric evidence . The enantiomeric excess of 10-HSA produced by lactic acid bacteria was nearly optically pure in the (R)-form, indicating a high degree of stereospecificity .

Chemical Reactions Analysis

The conversion of 10-HSA to 10-KSA has been observed in certain microbial strains. For instance, Lactobacillus hilgardii was found to produce 10-KSA from 10-HSA . The enzymatic processes involved in these conversions are typically associated with the microbial cells . The formation of 10-KSA and 10-HSA in milk fat has been linked to dietary sources and metabolic pathways, such as β-oxidation in tissues .

Physical and Chemical Properties Analysis

The physical properties of 10-KSA produced by Flavobacterium sp. were characterized by white, plate-like crystals with a melting point of 79.2°C . The chemical properties of 10-HSA and 10-KSA were further explored through their conversion to primary amides using a lipase-catalyzed amidation reaction, which yielded new compounds with melting points of 115°C and 120°C, respectively .

科学的研究の応用

スピン標識法を用いた生体膜の研究

10-Doxylstearic acidは、ドープされた生体膜の構造とダイナミクスを研究するためのスピン標識として使用されています . 電子常磁性共鳴(EPR)分光法は、スピン標識された分子において、この分野で20年以上成功裏に用いられてきました .

脱酸素化触媒

This compoundは、ステアリン酸の触媒的脱酸素化によりオレフィンを生成する反応で使用されてきました . このプロセスでは、CeO2、ZrO2、Fe2O3を含む金属有機構造体(MOF)から得られた金属酸化物が、Ptナノ粒子の担持のための多孔質担体として使用されました . 担持された触媒は、ステアリン酸の触媒的脱酸素化によりオレフィンを生成する反応について評価されました .

化学合成

This compoundは、そのユニークな特性により化学合成で使用されています . これはフリーラジカルであり、経験式はC22H43NO4です .

クロマトグラフィー

This compoundは、混合物を分離するための実験室技術であるクロマトグラフィーで使用されています . 分析用熱分解ガスクロマトグラフィー質量分析法(Py-GC/MS)で使用されています

Safety and Hazards

The safety data sheet for Stearic acid, which is a related compound, indicates that it may form combustible dust concentrations in air . It is recommended to store it in a well-ventilated place and keep the container tightly closed .

Relevant Papers

Several papers have been published on the topic of 10-Doxylstearic acid and its effects on the structure and dynamics of model bilayers in water . These papers provide more detailed information on the subject.

特性

InChI |

InChI=1S/C22H42NO4/c1-4-5-6-7-11-14-17-22(23(26)21(2,3)19-27-22)18-15-12-9-8-10-13-16-20(24)25/h4-19H2,1-3H3,(H,24,25) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHFGMNGBOGGPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1(N(C(CO1)(C)C)[O])CCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80964853 |

Source

|

| Record name | [2-(8-Carboxyoctyl)-4,4-dimethyl-2-octyl-1,3-oxazolidin-3-yl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50613-98-4 |

Source

|

| Record name | 10-Doxylstearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050613984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-(8-Carboxyoctyl)-4,4-dimethyl-2-octyl-1,3-oxazolidin-3-yl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B129948.png)

![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B129951.png)